

Application Note: Quantitative Analysis of Ivermectin Impurity K in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Ivermectin Impurity K

CAS No.: 74567-01-4

Cat. No.: B601520

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Scientific Rationale & Regulatory Context

Ivermectin is a broad-spectrum, semi-synthetic macrocyclic lactone widely used in both veterinary and human medicine to treat parasitic infections. The active pharmaceutical ingredient (API) is primarily a mixture of two homologous components: H2B1a ($\geq 90\%$) and H2B1b ($\leq 5\%$)[1]. During synthesis and formulation, several process-related impurities and degradation products can emerge. Among the most critical is **Ivermectin Impurity K** (CAS 74567-01-4), chemically characterized as the (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a (H4B1a isomers)[2].

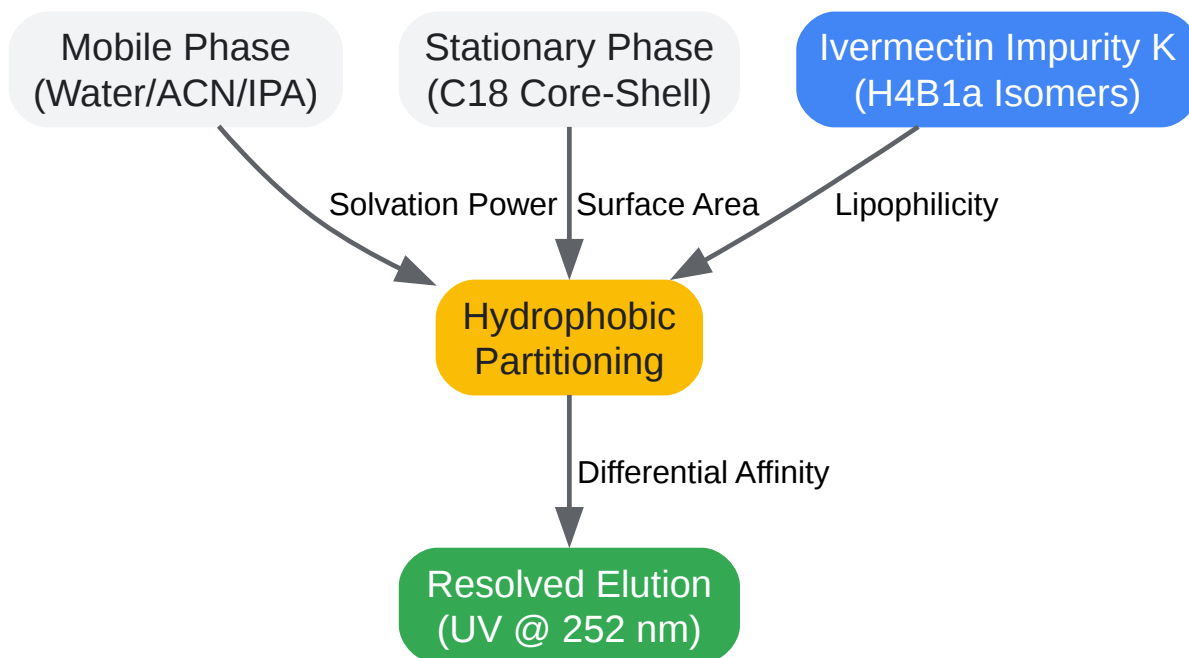
The International Council for Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines strictly mandate the identification, reporting, and qualification of such impurities to ensure patient safety and product efficacy[3]. Because Impurity K is structurally similar to the parent API, its baseline separation requires a highly selective and robust analytical method. This application note details a stability-indicating Reversed-Phase High-Performance Liquid Chromatography

(RP-HPLC) protocol designed to accurately quantify Impurity K in complex pharmaceutical formulations.

Mechanistic Principles of the Separation

As a Senior Application Scientist, it is vital to understand why specific chromatographic parameters are chosen, rather than just executing them. The following causal relationships govern this method:

- **Stationary Phase Selection:** Ivermectin and Impurity K are large, highly lipophilic molecules. We utilize a C18 core-shell column (e.g., 100 mm × 4.6 mm, 2.7 μm). Core-shell particles reduce the diffusion path of these large macrocyclic lactones, minimizing longitudinal diffusion and mass transfer resistance (van Deemter principles). This yields ultra-high efficiency and sharp peaks without the extreme backpressures associated with sub-2 μm fully porous particles[4].
- **Mobile Phase Thermodynamics:** A purely aqueous/acetonitrile gradient often fails to adequately solvate avermectins, leading to peak tailing and carryover. By introducing Isopropanol (IPA) into Mobile Phase B (15% IPA in Acetonitrile), we significantly enhance the solvation of the hydrophobic macrolide ring. This thermodynamic adjustment ensures optimal peak symmetry and complete elution of late-eluting impurities[4].
- **Detection Wavelength:** UV detection is set to 252–254 nm. This specifically targets the conjugated diene system present in the avermectin backbone, providing the highest signal-to-noise ratio while minimizing interference from non-chromophoric formulation excipients[4], [1].



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Chromatographic separation logic based on hydrophobic partitioning.

Materials and Reagents

- Reference Standards: Ivermectin CRS (containing H2B1a and H2B1b) and **Ivermectin Impurity K** Reference Standard (Purity >95%)[2],[1].
- Solvents: HPLC-Grade Water, Acetonitrile (ACN), Isopropanol (IPA), and Methanol.
- Test Article: Ivermectin bulk drug substance or finished formulation (e.g., oral tablets or injectables).

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol operates as a self-validating system. The workflow is gated; quantitative analysis of the sample cannot proceed unless the System Suitability Test (SST) strictly meets acceptance criteria.

Chromatographic Conditions

- Column: Core-shell C18, 100 mm × 4.6 mm i.d., 2.7 µm particle size.
- Column Temperature: 45°C (Reduces mobile phase viscosity and improves mass transfer kinetics).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Photodiode Array (PDA) or UV at 252 nm.

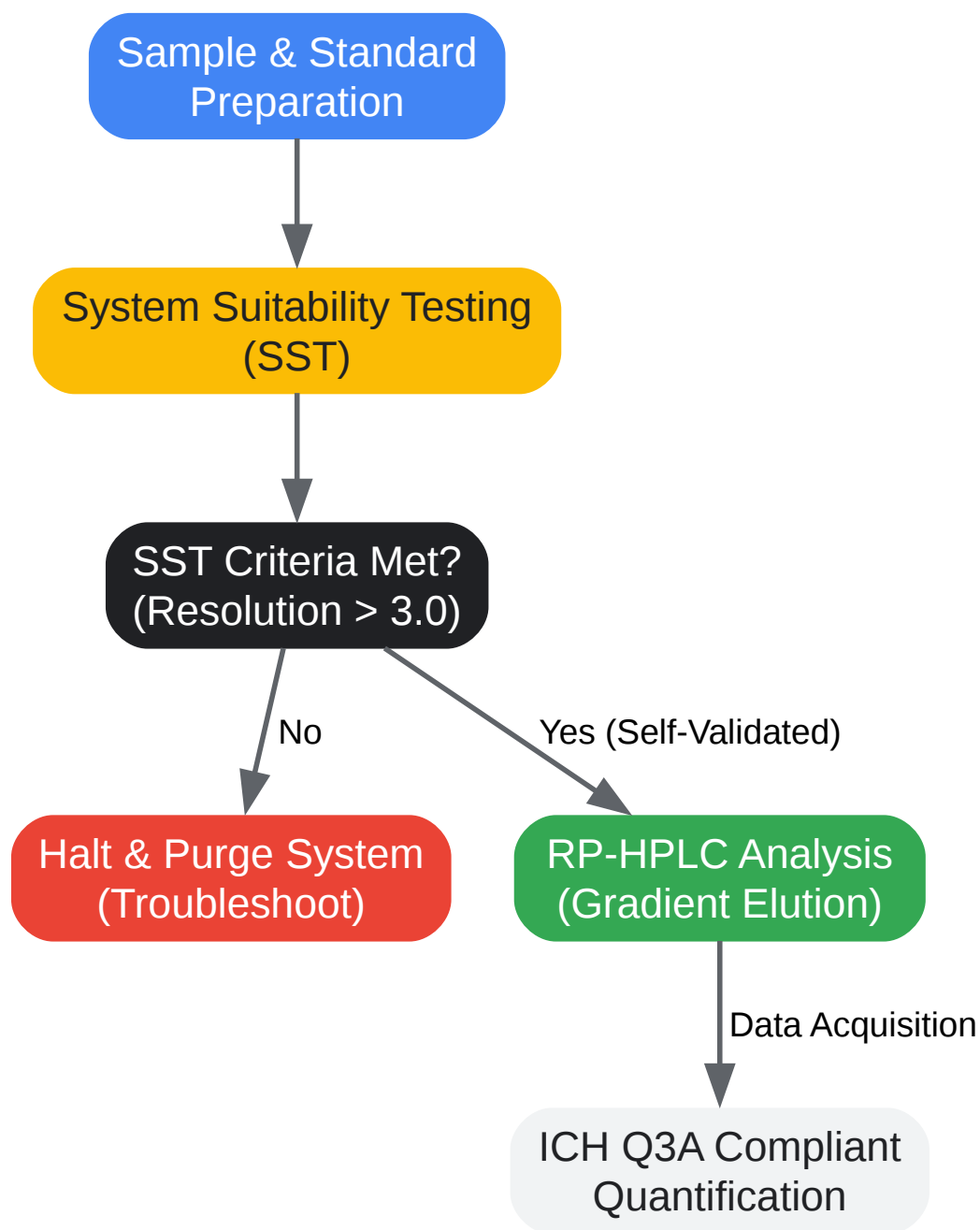
Step-by-Step Sample Preparation

- Diluent Preparation: Mix Methanol and Water in a 80:20 (v/v) ratio.
- Standard Solution: Accurately weigh 40.0 mg of Ivermectin CRS and 1.0 mg of Impurity K standard. Dissolve in 50.0 mL of diluent. Sonicate for 10 minutes to ensure complete solubilization.
- Test Solution: Weigh an amount of formulation equivalent to 40.0 mg of Ivermectin. Extract with 50.0 mL of diluent using mechanical shaking for 15 minutes, followed by centrifugation at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

System Suitability Testing (SST)

Inject the Standard Solution in five replicates. The system is only validated for sample analysis if:

- The resolution (Rs) between Ivermectin H2B1b (Peak 1) and H2B1a (Peak 2) is ≥ 3.0 [1].
- The tailing factor for the Impurity K peak is ≤ 1.5 .
- The relative standard deviation (%RSD) of the Impurity K peak area is $\leq 2.0\%$.



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Analytical workflow for Impurity K quantification ensuring ICH compliance.

Quantitative Data & Validation Parameters

The gradient elution profile is engineered to first separate the polar matrix components, followed by the highly resolved elution of the Ivermectin isomers and Impurity K, and concluding with a strong organic wash to prevent carryover.

Table 1: Gradient Elution Program[4]

Time (min)	Mobile Phase A (Water:ACN 50:50)	Mobile Phase B (IPA:ACN 15:85)	Elution Logic
0.0	100%	0%	Initial hold for polar excipients
5.0	100%	0%	Isocratic focusing
15.0	40%	60%	Elution of H2B1b, H2B1a, Impurity K
20.0	0%	100%	Column wash (highly lipophilic flush)

| 25.0 | 100% | 0% | Re-equilibration |

Table 2: Method Validation Summary (ICH Q2(R1) Guidelines)

Validation Parameter	Result / Range	Scientific Implication
Linearity Range	0.1% to 120% of target conc.	Method is suitable for both trace impurity and assay profiling.

| Correlation Coefficient (R^2) | > 0.999 | Demonstrates strict proportional detector response. | | Limit of Detection (LOD) | 0.03% | Meets ICH Q3A reporting threshold requirements[3]. | | Limit of Quantitation (LOQ) | 0.1% | Ensures reliable quantification of Impurity K at specification limits[4]. | | Accuracy (Recovery) | 98.5% - 101.2% | Confirms no matrix interference from formulation excipients. |

Conclusion

The quantitative analysis of **Ivermectin Impurity K** requires a delicate balance of stationary phase efficiency and mobile phase thermodynamics. By utilizing a core-shell C18 column and an Isopropanol-modified gradient, this protocol overcomes the inherent solubility and resolution challenges of macrocyclic lactones. The embedded System Suitability Test ensures that the

method remains a self-validating system, guaranteeing that all generated data complies with stringent ICH Q3A/Q3B regulatory standards.

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Sources

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